An In-depth Technical Guide to the Molecular Structure and Symmetry of Triphenylene
An In-depth Technical Guide to the Molecular Structure and Symmetry of Triphenylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and symmetry of triphenylene (C₁₈H₁₂), a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. The guide details the planar, highly symmetric nature of the molecule, its crystallographic parameters, and key intramolecular dimensions. Detailed experimental protocols for a modern synthetic route and for single-crystal X-ray diffraction analysis are provided. Additionally, key logical and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the synthesis and self-assembly of triphenylene. This document is intended to serve as a core reference for researchers and professionals working with triphenylene and its derivatives.
Introduction to the Molecular Structure of Triphenylene
Triphenylene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₈H₁₂.[1][2] Its structure consists of four fused benzene (B151609) rings, resulting in a planar and highly symmetric disc-shaped molecule.[1] The delocalized 18-π-electron system contributes to its significant resonance stability, which is greater than its isomers such as chrysene, benz[a]anthracene, and tetracene.[1] This inherent stability makes triphenylene a robust molecular scaffold. Triphenylene is a light yellow, crystalline solid that is insoluble in water but soluble in various organic solvents.[1] Its unique electronic properties and propensity for self-assembly into columnar structures have made it a foundational component in the development of discotic liquid crystals and organic electronic materials.[1][3]
Symmetry of the Triphenylene Molecule
The triphenylene molecule possesses a high degree of symmetry, belonging to the D₃h point group.[1] This symmetry is a direct consequence of its planar structure and the threefold rotational symmetry of the fused benzene rings. The principal symmetry elements of the D₃h point group present in triphenylene include:
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One C₃ principal rotation axis: Perpendicular to the plane of the molecule and passing through the center of the central benzene ring.
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Three C₂ rotation axes: Lying in the plane of the molecule and passing through the midpoints of the outer benzene rings.
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One horizontal mirror plane (σh): Coincident with the molecular plane.
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Three vertical mirror planes (σv): Each containing the C₃ axis and one of the C₂ axes.
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Two S₃ improper rotation axes: Coincident with the C₃ axis.
This high symmetry influences its spectroscopic properties, crystal packing, and the selection rules for its electronic transitions.
Quantitative Molecular Geometry
The precise molecular geometry of triphenylene has been determined through both experimental techniques, primarily single-crystal X-ray diffraction, and computational methods.
Crystallographic Data
Crystals of triphenylene are orthorhombic with the space group P2₁2₁2₁.[4] The unit cell contains four triphenylene molecules. While the molecule is largely planar, slight distortions can occur in the crystalline state due to intermolecular interactions.[4]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 13.17 Å |
| b | 16.73 Å |
| c | 5.26 Å |
| Volume | 1159 ų |
| Z | 4 |
Data sourced from Ahmed, F. R., & Trotter, J. (1963). Acta Crystallographica, 16(6), 503-508.[4]
Intramolecular Geometry (Bond Lengths and Angles)
The most accurate and comprehensive source for the intramolecular geometry of triphenylene is the Crystallographic Information File (CIF) from single-crystal X-ray diffraction experiments, which can be accessed from databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD).
For illustrative purposes, the following table presents representative bond lengths and angles derived from computational studies using Density Functional Theory (DFT), which are in good agreement with experimental findings.
| Parameter | Description | Calculated Value (Å or °) |
| Bond Lengths | ||
| C-C (internal) | Bonds within the central benzene ring | ~1.42 - 1.45 Å |
| C-C (peripheral) | Bonds on the outer edges of the molecule | ~1.37 - 1.41 Å |
| C-H | Aromatic carbon-hydrogen bonds | ~1.08 - 1.09 Å |
| Bond Angles | ||
| C-C-C (internal) | Angles within the fused ring system | ~118 - 122° |
| C-C-H | Angles involving peripheral hydrogen atoms | ~119 - 121° |
Note: These values are typical ranges from DFT calculations and may vary slightly depending on the computational method and basis set used. Experimental values from X-ray crystallography will have associated standard uncertainties.
Experimental Protocols
Synthesis of Triphenylene via Palladium-Catalyzed Annulation of Benzyne
This protocol describes a modern, efficient synthesis of triphenylene.
Materials and Equipment:
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2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)
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Cesium fluoride (B91410) (CsF)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Tri(o-tolyl)phosphine
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Acetonitrile (anhydrous)
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Schlenk flask and line
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Magnetic stirrer and hotplate
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Standard glassware for organic synthesis and purification (e.g., round-bottom flasks, condenser, separatory funnel, Büchner funnel)
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Silica (B1680970) gel for column chromatography
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (5 mol%) and tri(o-tolyl)phosphine (10 mol%).
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Addition of Reagents: Add 2-bromobiphenyl (1.5 equivalents) and anhydrous acetonitrile. Stir the mixture at room temperature for 15 minutes.
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Benzyne Precursor Addition: Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1 equivalent) and cesium fluoride (2 equivalents).
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Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under an argon atmosphere.
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford triphenylene as a white solid.
Determination of Molecular Structure by Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the molecular and crystal structure of triphenylene.
Materials and Equipment:
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High-purity triphenylene crystals
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Single-crystal X-ray diffractometer (e.g., Bruker APEX II, Rigaku Oxford Diffraction) with a suitable X-ray source (e.g., Mo Kα or Cu Kα)
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Goniometer head and mounting loops/pins
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Cryostream for low-temperature data collection
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Computer with software for data collection, integration, and structure solution/refinement (e.g., SHELX, Olex2)
Procedure:
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Crystal Selection and Mounting: Select a suitable single crystal of triphenylene (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a loop or glass fiber attached to a goniometer head.
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Data Collection: Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
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Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Determine the unit cell parameters and the space group.
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Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.
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Structure Refinement: Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods. Locate and refine the positions of the hydrogen atoms.
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Analysis and Validation: Analyze the final refined structure to obtain bond lengths, bond angles, and other geometric parameters. Validate the quality of the structure using tools like CheckCIF.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to triphenylene.
Caption: Synthetic pathway for triphenylene via palladium-catalyzed annulation of benzyne.
Caption: Molecular structure of triphenylene highlighting its D₃h symmetry elements.
Caption: Self-assembly of triphenylene derivatives into a columnar structure.
Applications in Research and Drug Development
The rigid, planar structure and rich electron density of the triphenylene core make it an attractive scaffold in medicinal chemistry and drug development. While less common than other heterocyclic systems, triphenylene derivatives have been explored for various applications, including:
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G-Quadruplex Ligands: The planar aromatic surface of triphenylene derivatives allows them to interact with and stabilize G-quadruplex DNA and RNA structures, which are implicated in cancer and other diseases.
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Bioimaging: Functionalized triphenylenes can exhibit interesting photophysical properties, making them candidates for fluorescent probes in cellular imaging.
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Drug Delivery: The ability of triphenylene derivatives to self-assemble can be harnessed to create nanostructures for drug delivery applications.
Conclusion
Triphenylene's molecular structure is characterized by a unique combination of planarity, high symmetry, and electronic stability. These features are not only of fundamental chemical interest but also underpin its utility in advanced materials and potential applications in the life sciences. A thorough understanding of its molecular geometry and symmetry, as detailed in this guide, is crucial for the rational design of novel triphenylene-based functional molecules. The experimental protocols provided herein offer a practical basis for the synthesis and structural characterization of this important polycyclic aromatic hydrocarbon.
